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Compound of Interest

Compound Name: 1H-imidazol-2-ylboronic acid

Cat. No.: B1148954 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
1H-imidazol-2-ylboronic acid is a heterocyclic organic compound featuring an imidazole ring

substituted with a boronic acid group at the 2-position. This bifunctional molecule holds

significant interest in medicinal chemistry and materials science. The imidazole moiety is a

common scaffold in many biologically active compounds, while the boronic acid group is a

versatile functional group for various chemical transformations, most notably the Suzuki-

Miyaura cross-coupling reaction. The ability to participate in such reactions makes 1H-
imidazol-2-ylboronic acid a valuable building block for the synthesis of more complex

molecules with potential therapeutic or material applications.

Experimental Protocols
A general three-step synthesis for 1H-imidazol-2-ylboronic acid has been reported, starting

from imidazole.[1] The following is a detailed, plausible experimental protocol based on this

method.

Step 1: Synthesis of 1H-imidazol-2-yltrimethoxyborane

To a solution of imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert

atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium (1.1 eq) in hexanes

dropwise at -78 °C.
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Stir the resulting mixture at -78 °C for 1 hour.

To this solution, add trimethyl borate (1.2 eq) dropwise, ensuring the temperature remains

below -70 °C.

Allow the reaction mixture to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of water.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude 1H-imidazol-2-yltrimethoxyborane.

Step 2: Hydrolysis to 1H-imidazol-2-ylboronic acid

Dissolve the crude 1H-imidazol-2-yltrimethoxyborane in a mixture of THF and water.

Add a catalytic amount of a strong acid (e.g., sulfuric acid) to the solution.[1]

Stir the mixture at room temperature for several hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium

bicarbonate).

Step 3: Purification

Remove the organic solvent under reduced pressure.

The aqueous solution can be washed with an organic solvent to remove any non-polar

impurities.

The desired 1H-imidazol-2-ylboronic acid can often be purified by recrystallization from a

suitable solvent system (e.g., water/ethanol). Alternatively, purification can be achieved by

column chromatography on silica gel.
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The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for a small organic

molecule like 1H-imidazol-2-ylboronic acid.

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical and

should be based on the solubility of the compound.

Add a small amount of a reference standard, typically tetramethylsilane (TMS), unless the

solvent peak will be used for referencing.

NMR Spectrometer Setup:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a

crucial step to obtain high-resolution spectra with sharp peaks.

Data Acquisition:

Set the appropriate acquisition parameters, including the number of scans, pulse width,

and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are often sufficient.

For ¹³C NMR, a significantly larger number of scans is typically required.

Acquire the free induction decay (FID) signal.

Data Processing:

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-

domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to

its known chemical shift.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different

types of protons.

Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to

elucidate the molecular structure.

NMR Data
As of the last update, a complete, publicly available experimental ¹H and ¹³C NMR dataset for

1H-imidazol-2-ylboronic acid was not found in the surveyed literature. Therefore, predicted

NMR data is provided below for reference. For comparative purposes, experimental ¹H NMR

data for the parent compound, imidazole, is also included.

Table 1: Predicted ¹H and ¹³C NMR Data for 1H-imidazol-2-ylboronic acid

Atom
Predicted ¹H Chemical Shift

(δ, ppm)

Predicted ¹³C Chemical Shift

(δ, ppm)

C2 - ~150

C4 ~7.1 ~125

C5 ~7.1 ~125

NH Broad signal, variable position -

B-OH Broad signal, variable position -

Note: Predicted data is based on computational models and may differ from experimental

values. The chemical shifts of NH and OH protons are highly dependent on solvent,

concentration, and temperature.

Table 2: Experimental ¹H NMR Data for Imidazole
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Proton
Chemical Shift (δ,

ppm)
Multiplicity Solvent

H2 7.69 s D₂O

H4, H5 7.14 s D₂O

This data is for the parent imidazole and is provided for comparative purposes.

Visualization of Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of 1H-imidazol-2-
ylboronic acid.

Synthesis of 1H-imidazol-2-ylboronic acid

Step 1: Borylation Step 2 & 3: Hydrolysis & Purification

Imidazole Lithiation
(n-BuLi, THF, -78°C) 1H-Imidazol-2-yllithium Borylation

(B(OMe)3) 1H-Imidazol-2-yltrimethoxyborane Acidic Hydrolysis
(H₂O, H⁺) Crude Product Purification

(Recrystallization or Chromatography) 1H-Imidazol-2-ylboronic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1H-imidazol-2-ylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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